molecular formula C8H10Cl3N B1405688 (1S)-1-(2,5-Dichlorophenyl)ethanamine hcl CAS No. 1391506-72-1

(1S)-1-(2,5-Dichlorophenyl)ethanamine hcl

Cat. No. B1405688
M. Wt: 226.5 g/mol
InChI Key: KKWDPZFRLWOVHP-JEDNCBNOSA-N
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Description

(1S)-1-(2,5-dichlorophenyl)ethanamine hydrochloride, also known as 1-dichloro-2,5-diphenylethanamine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 140°C and a boiling point of 244°C. Its chemical formula is C8H10Cl2N.HCl.

Scientific Research Applications

Multifunctional Biocide

(1S)-1-(2,5-Dichlorophenyl)ethanamine HCl, while not directly studied, has structural similarities with 2-(Decylthio)ethanamine hydrochloride, another compound with multifunctional biocide properties. These types of compounds exhibit broad-spectrum activity against bacteria, fungi, and algae, and are used in various recirculating cooling water systems. They also possess biofilm and corrosion inhibition properties (Walter & Cooke, 1997).

Antiamoebic Activity

A related compound, featuring an N-substituted ethanamine tail, was synthesized and demonstrated significant antiamoebic activity against the Entamoeba histolytica strain, suggesting potential applications in treating amoebic infections. This compound was also less toxic compared to standard drugs like metronidazole (Zaidi et al., 2015).

Interaction with Antiestrogen Binding Site

Studies on compounds structurally similar to (1S)-1-(2,5-Dichlorophenyl)ethanamine HCl, like N,N-diethyl-2-[(4 phenylmethyl)-phenoxy]-ethanamine X HCl (DPPE), have shown interaction with the antiestrogen binding site. Such interactions indicate potential applications in breast cancer research, particularly in understanding the mechanisms of drug action against cancer cells (Brandes et al., 1985).

Synthesis of Chiral Palladacycle

In the field of chemical synthesis, the structure of (1S)-1-(2,5-Dichlorophenyl)ethanamine HCl is relevant for the development of novel chiral palladacycles. These compounds have applications in asymmetric synthesis, which is crucial in pharmaceuticals and fine chemicals (Yap et al., 2014).

Biotransformation Applications

A bacterial strain capable of biotransforming 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral alcohol demonstrates the potential of microbial biocatalysis in synthesizing chiral intermediates of drugs like Miconazole. Such processes are important for producing enantiomerically pure pharmaceutical intermediates (Miao et al., 2019).

properties

IUPAC Name

(1S)-1-(2,5-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWDPZFRLWOVHP-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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